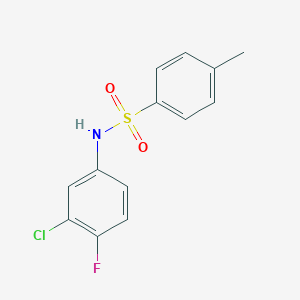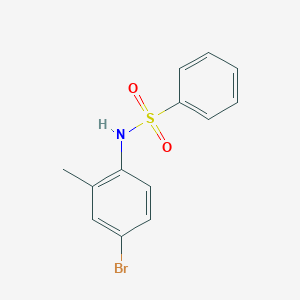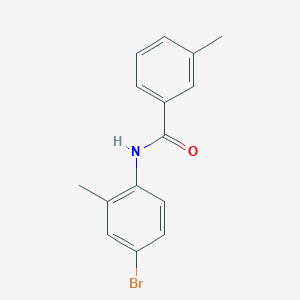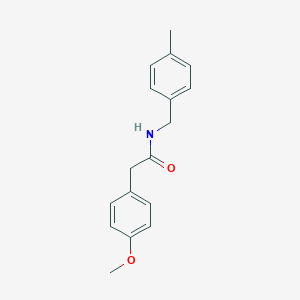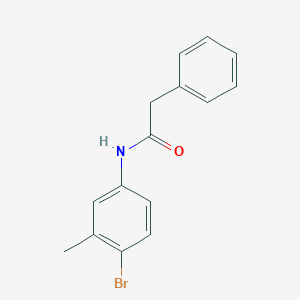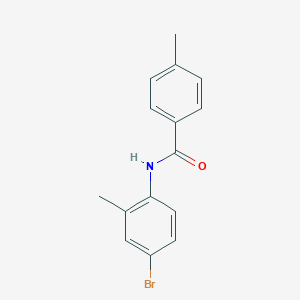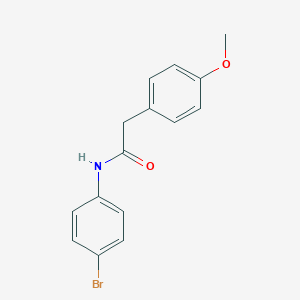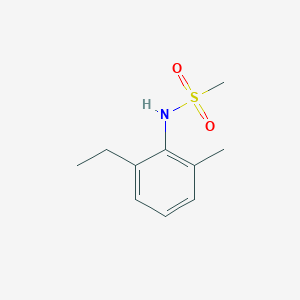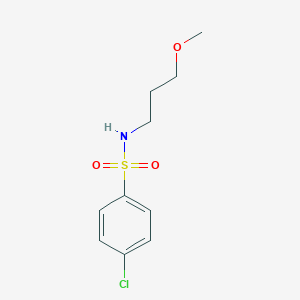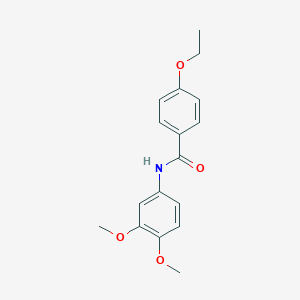
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide, also known as GNE-0723, is a novel small-molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.
Mécanisme D'action
BET proteins are chromatin readers that bind to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the upregulation of gene expression. N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting transcriptional activation. This inhibition leads to the downregulation of key oncogenes, such as MYC, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide induces apoptosis and inhibits cell proliferation. In addition, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide reduces the production of pro-inflammatory cytokines in macrophages and microglia, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is its selectivity for the BRD4 isoform of BET proteins, which reduces the potential for off-target effects. In addition, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is a small-molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide. One potential direction is the development of more potent and selective BET inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide. Another direction is the investigation of the therapeutic potential of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide in animal models of cancer and inflammatory diseases. Finally, the identification of biomarkers that predict response to N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide treatment could improve patient selection and clinical outcomes.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with ethyl 4-bromobenzoate to form 3,4-dimethoxyphenyl 4-ethoxybenzoate. This intermediate is then treated with lithium diisopropylamide and N,N-dimethylformamide to form the corresponding lithium enolate, which is subsequently reacted with 4-chloro-N-(4-fluorophenyl)benzamide to form the desired product.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to be a potent inhibitor of BET proteins, with selectivity for the BRD4 isoform. This inhibition leads to the downregulation of key oncogenes, such as MYC, and the induction of apoptosis in cancer cells. In addition, N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages and microglia. These findings suggest that N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide may have therapeutic potential in the treatment of cancer and inflammatory diseases.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-4-22-14-8-5-12(6-9-14)17(19)18-13-7-10-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
CWPCDKZGSZFUTM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
